2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be achieved through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the reaction medium, minimizing the use of hazardous chemicals and solvents . The reaction yields are nearly quantitative, making it an efficient synthetic route .
Chemical Reactions Analysis
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be compared with other thiazolidinone derivatives, such as:
Epalrestat: An aldose reductase inhibitor used in the treatment of diabetic complications.
Pioglitazone: A PPAR agonist used in the treatment of type II diabetes.
Rosiglitazone: Another PPAR agonist with similar applications to pioglitazone. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and chemical properties.
Properties
Molecular Formula |
C10H6F2N2O2S2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H6F2N2O2S2/c11-5-2-1-3-6(12)8(5)9(16)13-14-7(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |
InChI Key |
QLVUVFXNMZEHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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